molecular formula C10H14O B3051182 2-Butylphenol CAS No. 3180-09-4

2-Butylphenol

Cat. No. B3051182
CAS RN: 3180-09-4
M. Wt: 150.22 g/mol
InChI Key: GJYCVCVHRSWLNY-UHFFFAOYSA-N
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Patent
US04302380

Procedure details

1 200 Parts of p-tert-butylphenol, 800 parts of xylene, 240 parts of sodium hydroxide solution and 1 296 parts of 37% aqueous formaldehyde are reacted as in Example 1 in the apparatus of Example 1 until the formaldehyde content is 1.7%. Then, as in Example 1, the pH is adjusted to 5.5 with 25% sulphuric acid, followed by working up. 1 568 Parts of furfuryl alcohol are then added and 450 ml of aqueous phase is azeotropically distilled off at maximum temperature of 177° C. as in Example 1. After distilling off the entrainer at 130° C./100 mbar, 1 225 parts of furfuryl alcohol are added and 3 890 parts of a furan resin solution are obtained having a residue of 60% (1 hour/170° C.) and a viscosity of 4 750 mPa.s/20° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8](O)=[CH:7][CH:6]=1)([CH3:4])(C)C.[OH-:12].[Na+].C=O.S(=O)(=O)(O)O.[CH2:21](O)[C:22]1OC=CC=1>C1(C)C(C)=CC=CC=1>[CH2:1]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=1[OH:12])[CH2:4][CH2:21][CH3:22] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
450 ml of aqueous phase is azeotropically distilled off at maximum temperature of 177° C. as in Example 1
DISTILLATION
Type
DISTILLATION
Details
After distilling off the entrainer at 130° C./100 mbar, 1 225 parts of furfuryl alcohol
ADDITION
Type
ADDITION
Details
are added

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.